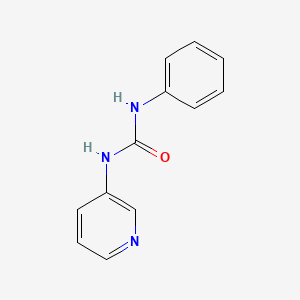
3-(4-bromophenyl)-3-carbamoylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-3-carbamoylpropanoic acid (3-BPPA) is an organic acid derived from bromobenzene, a compound found in a variety of products including paint, plastics, and adhesives. 3-BPPA has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-3-carbamoylpropanoic acid has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, it has been used as a reagent for the synthesis of various organic compounds. In biochemistry, it has been used as a substrate for the production of enzymes. In pharmacology, it has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-3-carbamoylpropanoic acid is not fully understood. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs, which can affect their pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-3-carbamoylpropanoic acid have not been extensively studied. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the metabolism of drugs, leading to changes in their pharmacological effects. In addition, 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the activity of certain enzymes, leading to changes in biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be easily synthesized from bromobenzene. In addition, it is relatively stable and can be stored for prolonged periods of time. However, it is important to note that 3-(4-bromophenyl)-3-carbamoylpropanoic acid is a toxic compound, and proper safety precautions must be taken when handling it.
Direcciones Futuras
The potential applications of 3-(4-bromophenyl)-3-carbamoylpropanoic acid are vast and varied. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It is also important to explore the potential use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid as a drug inhibitor, as well as its potential use in the synthesis of other organic compounds. In addition, further research is needed to explore its potential use as a substrate in biochemistry and its potential use in other fields, such as agriculture and food science.
Métodos De Síntesis
3-(4-bromophenyl)-3-carbamoylpropanoic acid can be synthesized from bromobenzene using a two-step reaction. The first step involves the reaction of bromobenzene with sodium hydroxide in an aqueous solution to form an intermediate, 4-bromophenol. The second step involves the reaction of 4-bromophenol with ethyl chloroformate in an aqueous solution to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-3-carbamoylpropanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, amidation, and carboxylation reactions.", "Starting Materials": [ "4-bromobenzene", "N,N-dimethylformamide (DMF)", "potassium carbonate (K2CO3)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzene using bromine and a Lewis acid catalyst to form 4-bromo-phenyl bromide.", "Step 2: Amidation of 4-bromo-phenyl bromide with N,N-dimethylformamide (DMF), potassium carbonate (K2CO3), and N,N'-dicyclohexylcarbodiimide (DCC) to form 4-bromo-phenyl-N,N-dimethylformamide.", "Step 3: Reaction of 4-bromo-phenyl-N,N-dimethylformamide with N-hydroxysuccinimide (NHS) to form the activated ester intermediate.", "Step 4: Reaction of the activated ester intermediate with 3-aminopropanoic acid to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.", "Step 5: Purification of the final product by recrystallization or column chromatography." ] } | |
Número CAS |
845786-00-7 |
Nombre del producto |
3-(4-bromophenyl)-3-carbamoylpropanoic acid |
Fórmula molecular |
C10H10BrNO3 |
Peso molecular |
272.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



